molecular formula C8H12F3NO B1443204 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane CAS No. 1251923-31-5

8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane

Cat. No. B1443204
M. Wt: 195.18 g/mol
InChI Key: CUUHUTLJPXVTIL-UHFFFAOYSA-N
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Description

8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane, also known as 8-Hydroxy-3-azabicyclo[3.2.1]octane-8-trifluoromethyl (8-HATF), is a trifluoromethylated hydroxyazabicyclic compound that has been studied for its potential applications in various scientific fields. 8-HATF has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In addition, 8-HATF has been shown to possess a variety of biochemical and physiological effects, making it a potentially valuable compound for laboratory experiments.

Scientific Research Applications

Radiosynthesis and Preclinical Evaluation for Brain Imaging

A study by Kirjavainen et al. (2018) introduced a novel radiotracer, exo-3-[(6-[18F]fluoro-2-pyridyl)oxy]-8-azabicyclo[3.2.1]-octane ([18F]NS12137), for positron emission tomography (PET) imaging. This tracer was designed to specifically detect the norepinephrine transporter (NET) in the brain, a target associated with various psychiatric and neurodegenerative diseases. The tracer showed high specificity and enabled clear imaging of NET-rich regions in rat brains, suggesting its potential for clinical applications in understanding and diagnosing brain disorders (Kirjavainen et al., 2018).

Serotonin Receptor Agonists for Gastrointestinal Motility

Suzuki et al. (2001) synthesized derivatives of 8'-substituted N-(endo-8-azabicyclo[3.2.1]oct-3-yl)-1-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamides to evaluate their serotonin 5-HT4 receptor agonistic activity. Among these, one compound exhibited potent activity and showed promise in enhancing gastrointestinal motility without the adverse effects typical of non-selective serotonin 5-HT4 receptor agonists. This suggests potential therapeutic applications in treating gastrointestinal dysfunctions (Suzuki et al., 2001).

Analgesics Structurally Related to Epibatidine

Barlocco et al. (1998) explored the synthesis and activity of 3,8-diazabicyclo[3.2.1]octanes as analgesics, structurally related to the potent natural analgesic epibatidine. The compounds demonstrated significant analgesic effects in animal models, indicating their potential as novel pain management solutions. The study highlighted one compound, in particular, that showed promising analgesic properties without inducing tolerance or dependence, suggesting an avenue for developing new pain medications (Barlocco et al., 1998).

Muscarinic Receptor Agonists for Cocaine Addiction

Rasmussen et al. (2000) investigated the effects of PTAC, a selective muscarinic receptor ligand, on cocaine self-administration in mice. The compound showed potential in reducing cocaine self-administration rates, suggesting its use in treating cocaine abuse. This study provides insights into the role of muscarinic receptors in addiction and presents a potential pharmacological approach to addiction treatment (Rasmussen et al., 2000).

properties

IUPAC Name

8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO/c9-8(10,11)7(13)5-1-2-6(7)4-12-3-5/h5-6,12-13H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUHUTLJPXVTIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1C2(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane
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8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane
Reactant of Route 3
8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane
Reactant of Route 4
8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane
Reactant of Route 5
8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane
Reactant of Route 6
8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane

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